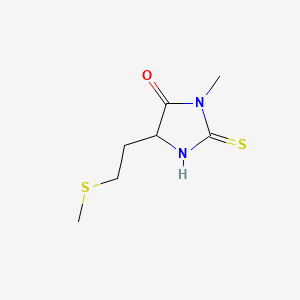

MTH-DL-Methionine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS2/c1-9-6(10)5(3-4-12-2)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSMFARWFJRERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877-49-6 | |

| Record name | 3-methyl-5-[2-(methylsulfanyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of DL-Methionine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of DL-Methionine. The information is presented to support research, development, and quality control activities involving this essential amino acid.

Physicochemical Properties

DL-Methionine is a racemic mixture of the D- and L-isomers of methionine, an essential sulfur-containing amino acid.[1] It presents as white crystalline platelets or a powder with a characteristic odor.[1]

Quantitative Data Summary

The key physicochemical properties of DL-Methionine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of DL-Methionine

| Property | Value | References |

| Molecular Formula | C₅H₁₁NO₂S | [1] |

| Molecular Weight | 149.21 g/mol | [1] |

| Melting Point | 270-284 °C (decomposes) | [1][2] |

| Density | 1.34 g/cm³ | [1] |

| Appearance | White crystalline platelets or powder | [1] |

| Odor | Characteristic | [1] |

Table 2: Solubility Profile of DL-Methionine

| Solvent | Solubility | Temperature (°C) | References |

| Water | Sparingly soluble, ~30 mL/g | Ambient | [1] |

| Water | 2.9 g/100 mL | 20 | [2] |

| Dilute Acids | Soluble | Not Specified | [1] |

| Alkali Hydroxide Solutions | Soluble | Not Specified | [1] |

| Alcohol | Very slightly soluble | Not Specified | [1] |

| Ether | Practically insoluble | Not Specified | [1] |

Table 3: Acidity and pH Characteristics of DL-Methionine

| Parameter | Value | Conditions | References |

| pKa (carboxyl) | 2.13 - 2.28 | 25 °C | [1] |

| pKa (amino) | 9.21 | Not Specified | [1] |

| pH of Solution | 5.6 - 6.1 | 1 in 100 solution in water | [1] |

Experimental Protocols

Detailed methodologies for determining key chemical properties of DL-Methionine are provided below.

Melting Point Determination

Objective: To determine the melting point range of DL-Methionine.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry DL-Methionine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate until the temperature is approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

DL-Methionine typically decomposes upon melting.[1]

-

Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To assess the purity of a DL-Methionine sample and identify any related substances.

Methodology:

-

Stationary Phase: Silica gel G plate.

-

Mobile Phase: A mixture of 2-butanol, glacial acetic acid, and water in a 6:2:2 volume ratio.[3]

-

Sample Preparation:

-

Procedure:

-

Apply 5 µL of each solution to the TLC plate.

-

Develop the chromatogram in a saturated chamber until the mobile phase has traveled a sufficient distance.

-

Dry the plate in air.

-

Spray the plate with a ninhydrin solution.

-

Heat the plate at 105 °C for 15 minutes.[3]

-

Examine the chromatogram in daylight. The principal spot from the test solution should correspond in position and appearance to the principal spot from the standard solution. Any secondary spots in the test solution chromatogram can be compared to a diluted standard to quantify impurities.[3]

-

Assay by Non-Aqueous Titration

Objective: To determine the purity of DL-Methionine.

Methodology:

-

Principle: The basic amino group of DL-Methionine is titrated with a strong acid in a non-aqueous solvent.

-

Reagents:

-

Anhydrous formic acid

-

Glacial acetic acid

-

0.1 M Perchloric acid (titrant)

-

-

Procedure:

-

Accurately weigh approximately 0.14 g of the DL-Methionine sample.[3]

-

Dissolve the sample in 3 mL of anhydrous formic acid.[3]

-

Add 30 mL of glacial acetic acid.[3]

-

Immediately titrate with 0.1 M perchloric acid.

-

Determine the endpoint potentiometrically.[3]

-

Perform a blank titration and make any necessary corrections.

-

Each mL of 0.1 M perchloric acid is equivalent to 14.92 mg of C₅H₁₁NO₂S.[3]

-

Metabolic and Experimental Visualizations

The following diagrams illustrate the metabolic significance of methionine and a typical experimental workflow for its analysis.

Caption: The Methionine Cycle and Transsulfuration Pathway.

Caption: Workflow for the Assay of DL-Methionine by Non-Aqueous Titration.

Stability and Storage

DL-Methionine is stable in air and to heat but is unstable in the presence of strong acids.[2] It is incompatible with strong oxidizing agents.[1] For long-term storage, it should be kept in a cool, dry, and dark location in a tightly sealed container.[2]

Conclusion

This guide has detailed the fundamental chemical properties of DL-Methionine, provided standardized experimental protocols for its analysis, and visualized its metabolic context and a key analytical workflow. The presented data and methodologies are intended to serve as a valuable resource for professionals in research and drug development.

References

MTH-DL-Methionine: A Technical Guide to its Structure and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, from protein synthesis to cellular defense. Commercially, it is often supplied as DL-Methionine, a racemic mixture of its D- and L-enantiomers. This technical guide provides an in-depth exploration of the structure of DL-Methionine and its multifaceted biological functions. It details its metabolic pathways, its role as a precursor to vital biomolecules, and its impact on cellular signaling. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for crucial analytical methods. Furthermore, signaling pathways and metabolic conversions are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a comprehensive understanding of the core concepts.

Structure of MTH-DL-Methionine

DL-Methionine is a racemic mixture, meaning it consists of equal amounts of two stereoisomers, D-Methionine and L-Methionine, which are non-superimposable mirror images of each other.[1][2] The chemical structure of methionine is characterized by a central alpha-carbon atom bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom (-H), and a side chain containing a thioether group (-S-CH3).[3]

Chemical Formula: C₅H₁₁NO₂S[4]

Molecular Weight: 149.21 g/mol [4]

The key structural difference between the D- and L-forms lies in the spatial arrangement of the groups around the chiral alpha-carbon.[2][3] This stereoisomerism is crucial for its biological activity, as enzymes are highly specific and typically recognize only one enantiomer.[2]

Biological Functions of this compound

While L-Methionine is the biologically active form directly incorporated into proteins and utilized in most metabolic pathways, the D-enantiomer in DL-Methionine can be converted into L-Methionine by the body.[1][2] This makes DL-Methionine a valuable and cost-effective supplement, particularly in animal nutrition.[2][5]

Protein Synthesis and Growth

As an essential amino acid, methionine is a fundamental building block for protein synthesis and is crucial for normal tissue growth and repair.[3][5] It is often the first limiting amino acid in common animal feeds, such as those based on corn and soybean meal, making its supplementation essential for optimal growth and development in livestock and poultry.[6][7]

The Methionine Cycle and S-Adenosylmethionine (SAM) Synthesis

A primary function of methionine is its role in the methionine cycle, a critical metabolic pathway that occurs in all mammalian cells.[8][9] In this cycle, methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor.[8][10]

The synthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase (MAT), which transfers the adenosine group from ATP to methionine.[11] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids, in reactions catalyzed by methyltransferases.[8][11] These methylation reactions are vital for the regulation of gene expression, signal transduction, and the synthesis of numerous essential compounds.[8]

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[11] Homocysteine can be remethylated back to methionine, thus completing the cycle.[11]

Figure 1: The Methionine Cycle and SAM Synthesis.

The Transsulfuration Pathway and Antioxidant Function

Homocysteine, derived from the methionine cycle, can also enter the transsulfuration pathway to be converted into another sulfur-containing amino acid, cysteine.[9] This pathway is a key link between methionine metabolism and the body's antioxidant defense system.

Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[12][13] Glutathione plays a critical role in protecting cells from damage caused by reactive oxygen species (ROS) and is involved in detoxification processes.[13][14] By providing the sulfur atom for cysteine synthesis, methionine indirectly contributes to maintaining cellular redox balance and protecting against oxidative stress.[13]

Figure 2: The Transsulfuration Pathway.

Role in Signaling Pathways

Methionine and its metabolites can influence cellular signaling pathways, thereby regulating various cellular processes. One of the key pathways affected is the PI3K-mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[15] Studies have shown that methionine can activate the mTOR pathway, leading to increased protein synthesis.[5][15] This activation is thought to be mediated, at least in part, by the production of SAM.[16]

Figure 3: Methionine Activation of the PI3K-mTOR Pathway.

Quantitative Data on Biological Efficacy

Numerous studies have been conducted to compare the biological efficacy of DL-Methionine and L-Methionine, particularly in the context of animal nutrition. The following tables summarize key quantitative data from studies in broiler chickens.

Table 1: Comparison of DL-Methionine and L-Methionine on Broiler Growth Performance

| Parameter | DL-Methionine | L-Methionine | Relative Bioavailability of DL-Met to L-Met (%) | Reference |

| Average Daily Gain (ADG) | - | - | 94.97 | [17] |

| - | - | 91.33 | [17] | |

| - | - | 142.5 (L-Met relative to DL-Met) | [18] | |

| Feed Conversion Ratio (FCR) | - | - | 95.63 | [17] |

| - | - | 76.57 | [17] |

Table 2: Effect of DL-Methionine Supplementation on Glutathione Levels in Broilers

| Treatment Group | Liver Glutathione (GSH) | Thigh Muscle Glutathione (GSH) | Reference |

| Control | Lower | Lower | [19] |

| DLM 1 (NRC + 15-20%) | Higher | Higher | [19] |

| DLM 2 (NRC + 30-40%) | Higher | Higher | [19] |

Experimental Protocols

Quantification of Methionine in Biological Samples by HPLC

This protocol outlines a general method for the quantification of methionine in biological samples, such as plasma or serum, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Derivatizing agent (e.g., o-phthalaldehyde (OPA) or Phenyl isothiocyanate (PITC))

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate buffer

-

Methionine standard solution

-

Internal standard

-

Sample precipitation agent (e.g., trichloroacetic acid)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma), add an equal volume of a precipitating agent to remove proteins.

-

Vortex and centrifuge the sample.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

Mix a specific volume of the supernatant with the derivatizing agent and a buffer solution.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the HPLC column.

-

Elute the amino acids using a gradient of mobile phases (e.g., a mixture of acetonitrile/methanol and sodium acetate buffer).

-

Detect the derivatized methionine using a fluorescence or UV detector at the appropriate wavelength.

-

-

Quantification:

-

Identify the methionine peak based on its retention time compared to the methionine standard.

-

Quantify the concentration of methionine by comparing its peak area to that of the standard curve generated from known concentrations of the methionine standard.

-

Figure 4: Experimental Workflow for HPLC Analysis of Methionine.

Assay of D-Amino Acid Oxidase (DAAO) Activity

This protocol describes a spectrophotometric assay to determine the activity of D-amino acid oxidase (DAAO), the enzyme responsible for converting D-methionine to its corresponding α-keto acid.[20]

Principle: DAAO catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled enzyme reaction with horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

-

Spectrophotometer or microplate reader

-

D-amino acid substrate (e.g., D-methionine)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate for HRP (e.g., o-dianisidine)

-

Phosphate buffer (pH 8.3)

-

Enzyme extract or purified DAAO

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette or microplate well, prepare a reaction mixture containing the phosphate buffer, D-amino acid substrate, HRP, and the chromogenic substrate.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the enzyme extract containing DAAO to the reaction mixture.

-

-

Spectrophotometric Measurement:

-

Immediately measure the change in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over a specific time period.

-

-

Calculation of Activity:

-

Calculate the DAAO activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized chromogen. One unit of DAAO activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

-

Conclusion

This compound is a fundamentally important nutrient with a well-defined chemical structure and a diverse range of critical biological functions. Its role extends beyond being a simple building block for proteins to being a central player in key metabolic and signaling pathways that govern cellular methylation, antioxidant defense, and growth. The ability of organisms to efficiently convert the D-isomer to the biologically active L-isomer makes DL-Methionine an effective and widely used supplement. A thorough understanding of its metabolism and mechanisms of action is essential for researchers, scientists, and drug development professionals working in fields ranging from animal nutrition and health to human medicine and the development of novel therapeutics targeting methionine-dependent pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and application of this vital amino acid.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. veterinaryworld.org [veterinaryworld.org]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Growth performance of broiler chickens fed diets containing granulated L-methionine compared with DL-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 10. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. METHIONINE METABOLISM | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of dietary methionine supplementation on the growth performance, immune responses, antioxidant capacity, and subsequent development of layer chicks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing the nutritional equivalency of DL-methionine and L-methionine in broiler chickens: a meta-analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]

- 20. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding Scientific Progress: A Technical Guide to Handling MTH-DL-Methionine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety protocols for the handling of MTH-DL-Methionine in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes. This compound, more commonly known as DL-Methionine, is an essential amino acid widely used in research and pharmaceutical development. While it is a naturally occurring substance, proper handling procedures are necessary to mitigate potential risks.

Hazard Identification and Toxicological Data

DL-Methionine is generally considered to be of low toxicity. However, it may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion of large amounts may lead to gastrointestinal irritation. It is important to note that the toxicological properties of this substance have not been fully investigated.[1]

Table 1: Acute Toxicological Data for DL-Methionine

| Route of Exposure | Species | Dose | Observation |

| Oral | Rat | LD50: >5 g/kg | Details of toxic effects not reported other than lethal dose value. |

| Oral | Rat | LD50: 36,000 mg/kg | [2] |

| Oral | Rat | LD50: > 10,000 mg/kg | [3] |

| Oral | Rats, Mice | LD50: > 5000 mg/kg | [4] |

| Dermal | Mice | LD50: > 2000 mg/kg | [4] |

| Intraperitoneal | Rat | LD50: 4238 mg/kg | [2] |

Table 2: Aquatic Toxicity Data for DL-Methionine

| Species | Test Type | Dose/Concentration | Reference |

| Fish | LC50 | > 100 mg/l | |

| Crustacea | EC50 | > 1000 mg/l | |

| Algae | ErC50 | > 1000 mg/l |

Physical and Chemical Properties

Understanding the physical and chemical properties of DL-Methionine is fundamental to its safe handling and storage.

Table 3: Physical and Chemical Properties of DL-Methionine

| Property | Value |

| Appearance | White crystalline powder or small flakes |

| Molecular Formula | C5H11NO2S |

| Molecular Weight | 149.21 g/mol [4] |

| Melting Point | Decomposes at 270-281°C (518-537.8°F)[4] |

| Solubility | Sparingly soluble in water; dissolves in dilute acids and alkalis. |

| Specific Gravity | 1.34 (Water = 1)[4] |

| pH (20 mg/mL solution) | 5.4-6.1 |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with DL-Methionine.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. If operations generate dust, a local exhaust ventilation system should be employed to keep airborne levels below exposure limits.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or goggles are mandatory.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. For larger spills, a full suit may be necessary.[4]

-

Respiratory Protection: If dust is generated, a NIOSH-approved dust respirator should be used.[4]

Safe Handling and Storage Procedures

Handling

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.

Storage

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.[4]

-

Store away from strong oxidizing agents.

-

Some sources recommend refrigerated storage (below 4°C/39°F).[1]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]

Spill Response

-

Small Spills: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.

-

Large Spills: Use a self-contained breathing apparatus and full protective clothing.[4] Isolate the hazard area and deny entry. Follow the same clean-up procedure as for small spills.

Experimental Protocols

The following are representative methodologies for common laboratory applications of DL-Methionine.

Preparation of a Sterile DL-Methionine Stock Solution for Cell Culture

This protocol details the preparation of a 100 mM DL-Methionine stock solution.

Materials:

-

DL-Methionine powder

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Calibrated analytical balance

-

Stir plate and sterile stir bar

-

pH meter

Procedure:

-

Weighing: In a biological safety cabinet, accurately weigh out 1.492 g of DL-Methionine powder and transfer it to a sterile 50 mL conical tube.

-

Dissolving: Add approximately 80 mL of cell culture grade water to the conical tube. Add a sterile stir bar and place the tube on a stir plate. Stir until the DL-Methionine is completely dissolved. Gentle warming may be required to aid dissolution.

-

pH Adjustment: If necessary, adjust the pH of the solution to between 7.2 and 7.4 using sterile 1N NaOH or 1N HCl.

-

Final Volume: Transfer the solution to a 100 mL sterile graduated cylinder and add cell culture grade water to bring the final volume to 100 mL.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile 50 mL conical tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile cryovials or microcentrifuge tubes. Store the aliquots at -20°C.

In Vitro Cell Culture Supplementation with DL-Methionine

This protocol describes the supplementation of a cell culture medium with DL-Methionine.

Materials:

-

Cultured cells in appropriate flasks or plates

-

Complete cell culture medium

-

Sterile 100 mM DL-Methionine stock solution

-

Pipettes and sterile tips

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 100 mM DL-Methionine stock solution at room temperature.

-

Dilution: For a final concentration of 1 mM DL-Methionine in the cell culture medium, add 1 mL of the 100 mM stock solution to 99 mL of the complete cell culture medium. Mix gently by inverting the bottle.

-

Medium Exchange: Aspirate the old medium from the cell culture flasks or plates.

-

Supplementation: Add the appropriate volume of the DL-Methionine-supplemented medium to the cells.

-

Incubation: Return the cells to the incubator and continue the experiment as planned.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.

By adhering to these safety protocols, researchers, scientists, and drug development professionals can handle this compound responsibly, ensuring a safe and productive laboratory environment.

References

The Solubility Profile of MTH-DL-Methionine: A Comprehensive Guide for Researchers

An in-depth technical guide on the solubility characteristics of MTH-DL-Methionine in various research solvents, designed for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the solubility of this compound (a common laboratory designation for DL-Methionine) in a range of aqueous and organic solvents. Understanding the solubility of this essential amino acid is critical for its application in drug development, cell culture, and various biochemical and pharmaceutical research settings. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and visualizes key metabolic pathways involving methionine.

Quantitative Solubility Data of DL-Methionine

The solubility of DL-Methionine is influenced by several factors, including the solvent system, temperature, and pH. The following tables summarize the available quantitative data to provide a clear reference for laboratory work.

Table 1: Solubility of DL-Methionine in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 2.9 g/100 mL[1] |

| Water | 25 | 3.381 g/100 mL[2] |

| Water | 50 | 6.070 g/100 mL[2] |

| Water | 75 | 15.2 g/100 mL[2] |

| Ethanol | Ambient | Very slightly soluble[1][3] |

| Ether | Ambient | Practically insoluble[1] |

| 1M HCl | 20 | 0.5 M (clear, colorless solution) |

| DMSO | Ambient | Insoluble or slightly soluble |

| Dilute Acids | Ambient | Soluble[1][3] |

| Dilute Alkali Hydroxides | Ambient | Soluble[1][3] |

Table 2: Solubility of L-Methionine in Binary Solvent Mixtures at 298.15 K (25 °C) *

| Solvent System (w/w %) | Mole Fraction of Organic Solvent | Solubility ( g/100g solvent) |

| Water | 0.00 | 3.4 |

| Methanol/Water (25%) | 0.13 | 1.9 |

| Methanol/Water (50%) | 0.30 | 0.9 |

| Methanol/Water (75%) | 0.56 | 0.3 |

| Methanol | 1.00 | < 0.1 |

| Ethanol/Water (25%) | 0.10 | 1.5 |

| Ethanol/Water (50%) | 0.23 | 0.5 |

| Ethanol/Water (75%) | 0.46 | 0.1 |

| Ethanol | 1.00 | < 0.1 |

| Acetone/Water (25%) | 0.08 | 1.2 |

| Acetone/Water (50%) | 0.19 | 0.3 |

| Acetone/Water (75%) | 0.40 | < 0.1 |

| Acetone | 1.00 | < 0.1 |

*Data for L-Methionine is presented as a close approximation for DL-Methionine due to the lack of specific data for the racemic mixture in these solvent systems. Generally, the solubility of L-methionine decreases with an increasing mole fraction of the organic solvent.[4][5][6]

Experimental Protocols

Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for key experiments related to determining the solubility of this compound.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a compound in a specific solvent.

Principle: This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and then weighing the remaining solid solute.

Apparatus and Materials:

-

This compound powder

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, depending on the solvent and the compound's dissolution rate. It is advisable to periodically measure the concentration of the solute in the solution until a constant value is achieved.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent. For volatile solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature. For less volatile solvents like water, an oven set to a temperature below the decomposition point of this compound (melting point is approximately 270-283 °C) can be used.

-

Once the solvent is completely evaporated, place the dish or vial in an oven at a moderate temperature (e.g., 60-80 °C) to ensure all residual solvent is removed, and dry to a constant weight.

-

Cool the container in a desiccator to room temperature before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue / Volume of filtrate) x 100

-

Isothermal Saturation Method

The isothermal saturation method is a common technique for determining the equilibrium solubility of a compound at a constant temperature.

Principle: A suspension of the compound in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the liquid phase is then determined analytically.

Apparatus and Materials:

-

This compound powder

-

Solvent of interest

-

Constant temperature bath with agitation capabilities (e.g., shaking water bath)

-

Sealed vials or flasks

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Calibrated pipettes and volumetric flasks

Procedure:

-

Sample Preparation:

-

Add an excess of this compound to a series of vials containing the solvent.

-

-

Equilibration:

-

Place the vials in a shaking water bath maintained at the desired constant temperature.

-

Allow the samples to equilibrate for an extended period (e.g., 24-72 hours) with continuous agitation to ensure saturation is achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials and centrifuge them at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

HPLC-UV Method for Quantification of DL-Methionine

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and accurate method for quantifying the concentration of DL-Methionine in solution.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol. The exact composition may need to be optimized.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: DL-Methionine can be detected at low UV wavelengths, typically around 200-210 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

Chromatographic Analysis:

-

Inject the standard solutions and the prepared sample solution into the HPLC system.

-

Record the peak area or peak height for each injection.

-

-

Calibration and Quantification:

-

Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area/height on the calibration curve.

-

Calculate the solubility by taking into account the dilution factor used in sample preparation.

-

Visualizing Methionine's Role: Metabolic and Signaling Pathways

To provide a broader context for the importance of this compound in research, the following diagrams, generated using Graphviz, illustrate key biological pathways in which methionine is a central player.

Caption: Overview of major methionine metabolic pathways.

Caption: Methionine's role in cellular signaling pathways.

Caption: General workflow for solubility determination.

References

- 1. DL-Methionine | 59-51-8 [chemicalbook.com]

- 2. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Potential Toxicity of MTH-DL-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is crucial for various metabolic processes. Its synthetic form, DL-Methionine, and its hydroxy analogue (MTH) are widely used in animal feed and nutritional supplements. However, excessive intake of methionine can lead to toxic effects. This technical guide provides an in-depth overview of the initial investigations into the potential toxicity of MTH-DL-Methionine. It summarizes key quantitative toxicological data, details relevant experimental protocols, and elucidates the primary signaling pathways implicated in methionine-induced toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Quantitative Toxicological Data

The following table summarizes the key quantitative data from toxicity studies on DL-Methionine. These values provide a preliminary understanding of the dose levels at which adverse effects may be observed.

| Parameter | Species | Route of Administration | Value | Key Findings |

| LD50 (Acute Oral) | Rat | Oral | > 5000 mg/kg | Considered non-toxic after acute oral application.[1] |

| NOAEL (4-week study) | Rat | Oral (in diet) | 0.3% of diet (236 mg/kg/day) | No observed adverse effects at this level.[2] |

| LOAEL (4-week study) | Rat | Oral (in diet) | 0.9% of diet (705 mg/kg/day) | Significant growth suppression and minor changes in plasma biochemical parameters.[2] |

Table 1: Summary of Quantitative Toxicity Data for DL-Methionine

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of toxicological findings. The following sections outline the methodologies for key experiments cited in the investigation of this compound toxicity.

Acute Oral Toxicity Study (LD50) - Adapted from OECD Guideline 423

This protocol is designed to assess the acute toxic effects of a substance after a single oral dose.

Objective: To determine the median lethal dose (LD50) of DL-Methionine in rats.

Materials:

-

Test substance: DL-Methionine

-

Vehicle (if necessary, e.g., distilled water)

-

Experimental animals: Healthy, young adult Sprague-Dawley rats (nulliparous and non-pregnant females)

-

Oral gavage needles

-

Standard laboratory animal caging and diet

Procedure:

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to dosing.

-

Fasting: Animals are fasted overnight prior to administration of the test substance.

-

Dosing: A single dose of DL-Methionine is administered to the animals via oral gavage. The starting dose is typically selected based on available data, and subsequent doses are adjusted based on the observed outcomes. According to OECD 423, a sequential dosing approach is used with a small number of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

-

LD50 Calculation: The LD50 is calculated based on the mortality data.[1]

Subchronic Oral Toxicity Study (90-Day) - Adapted from OECD Guideline 408

This study provides information on the potential health hazards from repeated exposure over a prolonged period.

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) of DL-Methionine in rats.

Materials:

-

Test substance: DL-Methionine

-

Experimental animals: Young, healthy Sprague-Dawley rats

-

Standard laboratory animal caging and diet

Procedure:

-

Group Allocation: Animals are randomly assigned to control and treatment groups (typically at least 3 dose levels).

-

Dietary Administration: DL-Methionine is incorporated into the diet at specified concentrations. The control group receives the basal diet without the test substance.

-

Duration: The animals are fed the experimental diets for 90 consecutive days.[3][4]

-

Daily Observations: Animals are observed daily for clinical signs of toxicity and mortality.

-

Weekly Measurements: Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.

-

Urinalysis: Urine samples are collected for analysis.

-

Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.[3][4]

Assessment of Hemolytic Anemia

Excess methionine has been shown to induce hemolytic anemia.[2]

Objective: To evaluate the potential of DL-Methionine to induce hemolytic anemia in rats.

Procedure:

-

Blood Collection: Blood samples are collected from control and treated animals.

-

Complete Blood Count (CBC): A CBC is performed to measure red blood cell count, hemoglobin concentration, and hematocrit.

-

Reticulocyte Count: An increased reticulocyte count indicates the bone marrow's response to red blood cell loss.

-

Peripheral Blood Smear: A blood smear is examined microscopically for abnormalities in red blood cell morphology.

-

Haptoglobin and Lactate Dehydrogenase (LDH) Levels: Serum levels of haptoglobin (which binds free hemoglobin) and LDH (released from lysed red blood cells) are measured as sensitive markers of hemolysis.[5]

Liver Histopathology in Poultry

Liver damage is a potential toxic effect of high methionine intake.

Objective: To examine the histological changes in the liver of poultry following exposure to high levels of DL-Methionine.

Procedure:

-

Tissue Collection: Liver samples are collected from control and treated birds at the end of the study period.

-

Fixation: The liver tissue is fixed in 10% neutral buffered formalin.

-

Processing: The fixed tissue is dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.

-

Sectioning: Thin sections (4-5 µm) of the paraffin-embedded tissue are cut using a microtome.

-

Staining: The sections are stained with Hematoxylin and Eosin (H&E) for general morphological evaluation.

-

Microscopic Examination: The stained sections are examined under a light microscope for any pathological changes, such as inflammation, necrosis, and fatty infiltration.[6][7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is primarily linked to disruptions in normal metabolic pathways, leading to oxidative stress and cellular damage.

Homocysteine Metabolism and Oxidative Stress

Excess methionine intake can overwhelm the metabolic pathways responsible for its conversion, leading to an accumulation of homocysteine. High levels of homocysteine are associated with increased oxidative stress, which can damage cells and tissues. The two main pathways for homocysteine metabolism are remethylation and transsulfuration.[8][9][10]

Caption: Homocysteine Metabolism and Link to Oxidative Stress.

Methionine Oxidation as a Protective and Potentially Disruptive Pathway

Methionine residues in proteins are susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This process can act as an antioxidant defense mechanism, protecting other critical amino acids from oxidative damage. However, the accumulation of oxidized proteins can also impair cellular function if the repair mechanisms, involving methionine sulfoxide reductases (MsrA and MsrB), are overwhelmed.

Caption: The Cycle of Methionine Oxidation and Reduction.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a subchronic toxicity study of this compound, from animal preparation to data analysis.

Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study.

Conclusion

The initial investigations into the potential toxicity of this compound indicate that while it is generally safe at nutritional levels, excessive intake can lead to adverse effects. The primary mechanisms of toxicity appear to be related to the disruption of homocysteine metabolism and the induction of oxidative stress. The provided quantitative data, experimental protocols, and pathway diagrams offer a foundational understanding for further research and safety assessment of this compound. Future studies should focus on elucidating the dose-response relationship in various species and further exploring the intricate molecular mechanisms underlying methionine-induced toxicity.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. A 4-week toxicity study of methionine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 4. ask-force.org [ask-force.org]

- 5. Drug-induced immune hemolytic anemia: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 6. veterinaryworld.org [veterinaryworld.org]

- 7. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Formulating MTH-DL-Methionine in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component of cell culture media, playing a pivotal role in protein synthesis, methylation reactions, and cellular metabolism.[1] MTH-DL-Methionine (DL-2-hydroxy-4-(methylthio)butanoic acid or HMTBA), a synthetic precursor to L-methionine, offers a stable and cost-effective alternative for supplementing cell culture media.[2][3] In vivo, both D and L enantiomers of HMTBA are converted to the biologically active L-methionine.[4] This document provides detailed protocols for the preparation and use of this compound in cell culture applications, along with comparative data and an overview of the relevant metabolic pathways.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound and L-Methionine is crucial for their effective use in cell culture.

| Property | This compound (HMTBA) | L-Methionine | DL-Methionine |

| Molecular Formula | C5H10O3S | C5H11NO2S | C5H11NO2S |

| Molecular Weight | 150.20 g/mol | 149.21 g/mol | 149.21 g/mol |

| Appearance | Viscous liquid or solid | White crystalline powder[5] | Almost white, crystalline powder or small flakes[6] |

| Solubility in Water | Water-soluble hydroxy acid[4] | 50 mg/mL (with heat as needed)[7] | Sparingly soluble[6] |

| Biological Activity | Precursor to L-methionine[3] | Biologically active isomer[8] | Racemic mixture of D- and L-isomers[8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound suitable for supplementing cell culture media.

Materials:

-

This compound (HMTBA)

-

Cell culture-grade water or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 15.02 mg of this compound for each 1 mL of solvent.

-

Dissolving: Add the weighed this compound to a sterile conical tube. Add the desired volume of cell culture-grade water or PBS.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube.

-

Storage: Label the tube with the name of the compound, concentration, date of preparation, and your initials. Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.

Protocol 2: Formulation of Methionine-Deficient Medium Supplemented with this compound

This protocol outlines the procedure for preparing a complete cell culture medium using a commercially available methionine-deficient basal medium and supplementing it with the prepared this compound stock solution.

Materials:

-

Methionine-deficient DMEM or other basal medium

-

Fetal Bovine Serum (FBS)

-

L-glutamine or GlutaMAX™ supplement

-

Penicillin-Streptomycin solution (100X)

-

Sterile this compound stock solution (from Protocol 1)

-

Sterile L-Methionine stock solution (for control group)

-

Sterile cell culture flasks or plates

-

Pipettes and sterile tips

Procedure:

-

Basal Medium Preparation: Start with a methionine-deficient basal medium (e.g., DMEM).

-

Supplementation: To prepare 500 mL of complete medium, aseptically add the following components:

-

50 mL of heat-inactivated FBS (final concentration 10%)

-

5 mL of 200 mM L-glutamine or GlutaMAX™ (final concentration 2 mM)

-

5 mL of 100X Penicillin-Streptomycin (final concentration 1X)

-

-

Methionine Source Addition:

-

This compound Group: Add the appropriate volume of the sterile this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add 500 µL of a 100 mM stock solution to 500 mL of medium).

-

L-Methionine Control Group: Add the same molar concentration of a sterile L-Methionine stock solution to a separate batch of medium.

-

Negative Control Group: Use the methionine-deficient medium without any methionine source supplementation.

-

-

Mixing and Storage: Gently mix the supplemented media by inverting the bottles. The prepared media can be stored at 2-8°C for up to one month.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the ability of this compound to support cell viability and proliferation in comparison to L-Methionine.

Materials:

-

Cells of interest (e.g., C2C12, avian myoblasts)

-

Complete cell culture media supplemented with this compound, L-Methionine, or no methionine source (from Protocol 2)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their standard complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: The next day, carefully remove the medium and replace it with 100 µL of the experimental media (methionine-deficient, L-methionine supplemented, and this compound supplemented). Include a blank well with medium only.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance values against time for each condition to compare cell proliferation rates.

Comparative Data

The following table summarizes data adapted from a study on avian myoblasts, comparing the effects of L-Methionine, DL-Methionine, and a methionine hydroxy analog (MHA), a form of this compound, on myotube diameter, an indicator of cell differentiation and fusion.[2]

| Treatment Group | Concentration | Myotube Diameter (µm, Mean ± SEM) |

| Negative Control (Methionine Deficient) | 0 mg/mL | 10.5 ± 0.4 |

| Positive Control (L-Methionine) | 1.125 mg/mL | 14.2 ± 0.6 |

| DL-Methionine | 1.125 mg/mL | 13.8 ± 0.5 |

| This compound (MHA) | 1.28 mg/mL | 13.5 ± 0.5 |

Data is illustrative and based on findings in avian myoblasts.[2] Optimal concentrations and results may vary depending on the cell line and experimental conditions.

Signaling Pathways and Experimental Workflow

Methionine Metabolism and Conversion of this compound

This compound is converted into L-methionine through a two-step enzymatic process. This L-methionine then enters the central methionine metabolic pathways, including the methionine cycle for methylation reactions and the transsulfuration pathway for cysteine and glutathione synthesis.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for accurately comparing the efficacy of this compound and L-Methionine in supporting cell growth and function.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. quora.com [quora.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of DL-Methionine in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of key metabolites such as S-adenosylmethionine (SAM) and glutathione. The quantification of both D- and L-isomers of methionine (DL-Methionine) in tissue samples is vital for a wide range of research areas, including nutritional science, toxicology, drug metabolism, and the study of various pathological states, including liver disease and neurodegenerative disorders.[1][2] This document provides detailed protocols for the quantification of methionine in tissue samples using state-of-the-art analytical techniques.

Overview of Quantification Techniques

The accurate determination of methionine concentrations in complex biological matrices like tissue homogenates requires sensitive and specific analytical methods. The most common and reliable techniques include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays offer a high-throughput alternative, often specific for the biologically active L-isomer.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods typically require a derivatization step to enhance the detection of amino acids by UV-Visible or fluorescence detectors. Common derivatizing agents include phenylisothiocyanate (PITC), o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (Fmoc-Cl). Separation is usually achieved on a reversed-phase column.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for amino acid analysis due to its high sensitivity, specificity, and ability to measure underivatized amino acids, although derivatization can still be used to improve chromatographic separation and sensitivity.[3][4] LC-MS/MS methods are particularly powerful for metabolic studies, allowing for the simultaneous quantification of methionine and its various metabolites.

-

Enzymatic Assays: These assays utilize enzymes that specifically react with methionine. For instance, L-methionine γ-lyase can be used in a reaction that produces a detectable product.[5][6] While often highly specific for L-methionine, they can be adapted for high-throughput screening.

Quantitative Data Summary

The following tables summarize representative methionine concentrations in various tissues as reported in scientific literature. It is important to note that these values can vary significantly based on species, diet, and experimental conditions.

Table 1: Methionine Concentrations in Various Tissues (Rodent Models)

| Tissue | Species | Methionine Concentration | Method | Reference |

| Liver | Rat | ~100-200 nmol/g | HPLC | [7] |

| Brain | Mouse | ~20-50 nmol/g | LC-MS/MS | [8] |

| Muscle | Pig | Variable, dependent on diet | HPLC | [9] |

| Plasma | Human | ~20-30 µM | LC-MS/MS | [10] |

Table 2: Performance Characteristics of Methionine Quantification Methods

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Linearity (R²) | Reference |

| LC-MS/MS (Plasma) | 0.04 µmol/L | 0.1 µmol/L | 99.3 - 101.7% | >0.99 | [7] |

| HPLC-UV (Pure form) | - | - | - | >0.998 | [11] |

Experimental Protocols

Protocol 1: Quantification of Methionine in Tissue by LC-MS/MS

This protocol provides a general framework for the analysis of methionine in tissue samples using LC-MS/MS. Optimization of chromatographic and mass spectrometric conditions is recommended for specific instrumentation.

1. Materials and Reagents

-

Tissue of interest (e.g., liver, brain, muscle), snap-frozen in liquid nitrogen and stored at -80°C.

-

Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Protein Precipitation Solution: 10% Trichloroacetic acid (TCA) or 6% Perchloric acid (PCA) in water, ice-cold.

-

DL-Methionine standard.

-

Stable isotope-labeled internal standard (e.g., D3-Methionine).

-

LC-MS grade water, acetonitrile, and formic acid.

2. Sample Preparation

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add 10 volumes of ice-cold homogenization buffer (e.g., 500 µL for 50 mg of tissue).

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

-

Transfer a known volume of the homogenate (e.g., 200 µL) to a new microcentrifuge tube.

-

For protein precipitation, add 2 volumes of ice-cold 10% TCA (e.g., 400 µL).

-

Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the free amino acids.

-

Spike the supernatant with the internal standard to a final known concentration.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate the column.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

Methionine: Precursor ion (Q1) m/z 150.05 -> Product ion (Q3) m/z 104.1

-

D3-Methionine (IS): Precursor ion (Q1) m/z 153.05 -> Product ion (Q3) m/z 107.1 (Note: These transitions should be optimized for the specific instrument used.)

-

4. Data Analysis

-

Generate a standard curve by analyzing known concentrations of DL-Methionine standard spiked with the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard.

-

Determine the concentration of methionine in the tissue samples by interpolating their peak area ratios on the standard curve.

-

Normalize the concentration to the initial weight of the tissue sample (e.g., in nmol/g).

Protocol 2: General Enzymatic Assay for L-Methionine

This protocol outlines the principle of a coupled enzymatic assay for L-methionine. Specific commercial kits are available and their protocols should be followed.

1. Principle This assay is based on the metabolism of L-methionine by a specific enzyme, which is coupled to a reaction that generates a quantifiable signal (e.g., colorimetric or fluorometric). For example, methionine metabolism can be coupled to the generation of hydrogen peroxide, which is then detected using a probe.[12][13]

2. Materials and Reagents

-

Tissue homogenate prepared as in Protocol 1 (steps 1-8).

-

L-Methionine standard.

-

Commercial enzymatic assay kit for L-methionine (e.g., Abcam ab234041 or similar). This will typically include:

-

Assay Buffer

-

Enzyme Mix

-

Developer/Probe

-

Standard

-

3. Procedure (General)

-

Prepare a standard curve of L-Methionine according to the kit instructions.

-

Add a specific volume of the tissue extract supernatant to wells of a 96-well plate.

-

Prepare the reaction mixture containing the enzyme mix and probe as directed by the kit protocol.

-

Add the reaction mixture to the wells containing the standards and samples.

-

Incubate for the recommended time at the specified temperature.

-

Measure the absorbance or fluorescence at the specified wavelength using a plate reader.

4. Data Analysis

-

Subtract the background reading from all standard and sample readings.

-

Plot the standard curve.

-

Determine the concentration of L-methionine in the samples from the standard curve.

-

Normalize the concentration to the initial tissue weight.

Visualizations

Signaling and Metabolic Pathways

Caption: The Methionine Metabolic Pathway.

Experimental Workflow

Caption: LC-MS/MS Workflow for Methionine Quantification.

References

- 1. Methionine metabolism in chronic liver diseases: an update on molecular mechanism and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Blood levels of circulating methionine components in Alzheimer’s disease and mild cognitive impairment: A systematic review and meta-analysis [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methionine Deficiency and Hepatic Injury in a Dietary Steatohepatitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of methionine intake on cognitive function in mild cognitive impairment patients and APP/PS1 Alzheimer's Disease model mice: Role of the cystathionine-β-synthase/H2S pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 10. Frontiers | Traumatic Brain Injury Alters Methionine Metabolism: Implications for Pathophysiology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Effect of DL-Methionine Supplementation on Tissue and Plasma Antioxidant Status and Concentrations of Oxidation Products of Cholesterol and Phytosterols in Heat-Processed Thigh Muscle of Broilers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MTH-DL-Methionine Analysis using High-Performance Liquid Chromatography (HPLC)

These application notes provide detailed protocols for the quantitative analysis of MTH-DL-Methionine, encompassing both achiral and chiral separation methods by High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, scientists, and professionals in drug development and quality control.

Achiral Analysis of DL-Methionine

This method is suitable for the quantification of total methionine without distinguishing between its D- and L-enantiomers.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is a common method for the analysis of amino acids. Due to methionine's weak chromophore, detection is typically performed at low UV wavelengths.

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of DL-Methionine in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 500 µg/mL.

-

Sample Preparation: For pharmaceutical formulations, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For biological samples, a protein precipitation step with an agent like sulfosalicylic acid may be necessary, followed by filtration.

-

Chromatographic Conditions:

-

Inject 20 µL of the standard or sample solution into the HPLC system.

-

Perform the separation using the parameters outlined in Table 1.

-

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of DL-Methionine in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary:

Table 1: HPLC Parameters for Achiral Analysis of DL-Methionine

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Methanol: 0.05M Phosphate Buffer (pH 3.2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm[1] or 200 nm[2] |

| Column Temperature | 38 °C |

| Injection Volume | 20 µL |

Experimental Workflow:

Caption: Workflow for Achiral HPLC Analysis of DL-Methionine.

Protocol 2: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection

This method enhances sensitivity and specificity by derivatizing the amino acid with o-phthalaldehyde (OPA).[3]

Experimental Protocol:

-

Derivatization Reagent: Prepare the OPA reagent as required by standard protocols.

-

Standard and Sample Derivatization:

-

To an aliquot of the standard or sample solution, add the OPA reagent.

-

Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

-

-

Chromatographic Conditions:

-

Inject the derivatized sample into the HPLC system.

-

A customized gradient program is often used for separation.[3]

-

-

Quantification: Similar to the UV detection method, use a calibration curve based on the fluorescence response of the derivatized standards.

Quantitative Data Summary:

Table 2: HPLC Parameters for Derivatized Methionine Analysis

| Parameter | Condition |

| Derivatizing Agent | o-phthalaldehyde (OPA)[3] |

| Column | Reversed-phase C18, e.g., Supelcosil LC-18-DB (25 cm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A gradient of Tetrahydrofuran/Methanol/0.1 M Sodium Acetate (pH 7.0) and Methanol[3] |

| Detection | Fluorescence[3] |

| Limit of Detection | As low as 0.5 micromol/L[3] |

Chiral Analysis of D- and L-Methionine

The separation of methionine enantiomers is crucial in pharmaceutical and biological studies, as typically only the L-isomer is biologically active.[4] This requires the use of a chiral stationary phase (CSP).

Protocol 3: Chiral HPLC with a Cyclofructan-Based CSP

This method utilizes a cyclofructan-based column in a polar-organic separation mode to resolve the D and L enantiomers.[5][6]

Experimental Protocol:

-

Standard Preparation: Prepare a standard solution containing both D- and L-methionine in the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase. Filtration may be required.

-

Chromatographic Conditions:

-

Inject the sample onto the chiral column.

-

The separation is achieved isocratically using the conditions in Table 3.

-

-

Quantification: Determine the concentration of each enantiomer by comparing the peak areas to those of the standards.

Quantitative Data Summary:

Table 3: HPLC Parameters for Chiral Separation on a Cyclofructan CSP

| Parameter | Condition |

| Column | Isopropylcarbamate cyclofructan 6 chiral stationary phase[5][6] |

| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v)[5][6] |

| Detection | Low-wavelength UV, Polarimetric, or Circular Dichroism[5][6] |

| Linearity Range | 50 to 500 µg/mL[5][6] |

Protocol 4: Chiral HPLC with a Teicoplanin-Based CSP

Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are effective for the direct analysis of underivatized amino acid enantiomers.

Experimental Protocol:

-

Standard and Sample Preparation: Dissolve standards and samples in the mobile phase.

-

Chromatographic Conditions:

-

Inject the sample onto the teicoplanin-based column.

-

The mobile phase composition, particularly the organic modifier concentration, significantly influences retention and selectivity. A U-shaped retention profile is often observed.

-

-

Quantification: Calibrate using standards of known D- and L-methionine concentrations.

Quantitative Data Summary:

Table 4: HPLC Parameters for Chiral Separation on a Teicoplanin CSP

| Parameter | Condition |

| Column | Astec CHIROBIOTIC® T (Teicoplanin-based CSP) |

| Mobile Phase | Methanol/Water (e.g., 70/30 v/v)[7] |

| Flow Rate | 0.6 mL/min[7] |

| Column Temperature | 25 °C[7] |

| Detection | UV or Electrochemical[7] |

Logical Relationship for Chiral Method Selection:

Caption: Decision tree for selecting a chiral HPLC method for methionine enantiomers.

References

- 1. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 2. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for MTH-DL-Methionine in Animal Nutrition Research

Audience: Researchers, scientists, and drug development professionals.

Introduction